Cas no 2021672-74-0 (Carbamic acid, N-[tetrahydro-3-(2-methyl-1-oxo-2-propen-1-yl)-3-furanyl]-, 1,1-dimethylethyl ester)

Carbamic acid, N-[tetrahydro-3-(2-methyl-1-oxo-2-propen-1-yl)-3-furanyl]-, 1,1-dimethylethyl ester structure
2021672-74-0 structure
Product name:Carbamic acid, N-[tetrahydro-3-(2-methyl-1-oxo-2-propen-1-yl)-3-furanyl]-, 1,1-dimethylethyl ester
CAS No:2021672-74-0
MF:C13H21NO4
MW:255.31014418602
CID:5292582

Carbamic acid, N-[tetrahydro-3-(2-methyl-1-oxo-2-propen-1-yl)-3-furanyl]-, 1,1-dimethylethyl ester Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, N-[tetrahydro-3-(2-methyl-1-oxo-2-propen-1-yl)-3-furanyl]-, 1,1-dimethylethyl ester
    • Inchi: 1S/C13H21NO4/c1-9(2)10(15)13(6-7-17-8-13)14-11(16)18-12(3,4)5/h1,6-8H2,2-5H3,(H,14,16)
    • InChI Key: ZOZYOLGQKXPJBU-UHFFFAOYSA-N
    • SMILES: C(OC(C)(C)C)(=O)NC1(C(=O)C(C)=C)CCOC1

Carbamic acid, N-[tetrahydro-3-(2-methyl-1-oxo-2-propen-1-yl)-3-furanyl]-, 1,1-dimethylethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-797345-5.0g
tert-butyl N-[3-(2-methylprop-2-enoyl)oxolan-3-yl]carbamate
2021672-74-0 95.0%
5.0g
$3479.0 2025-03-21
Enamine
EN300-797345-10.0g
tert-butyl N-[3-(2-methylprop-2-enoyl)oxolan-3-yl]carbamate
2021672-74-0 95.0%
10.0g
$5159.0 2025-03-21
Enamine
EN300-797345-0.5g
tert-butyl N-[3-(2-methylprop-2-enoyl)oxolan-3-yl]carbamate
2021672-74-0 95.0%
0.5g
$1152.0 2025-03-21
Enamine
EN300-797345-2.5g
tert-butyl N-[3-(2-methylprop-2-enoyl)oxolan-3-yl]carbamate
2021672-74-0 95.0%
2.5g
$2351.0 2025-03-21
Enamine
EN300-797345-0.1g
tert-butyl N-[3-(2-methylprop-2-enoyl)oxolan-3-yl]carbamate
2021672-74-0 95.0%
0.1g
$1056.0 2025-03-21
Enamine
EN300-797345-0.05g
tert-butyl N-[3-(2-methylprop-2-enoyl)oxolan-3-yl]carbamate
2021672-74-0 95.0%
0.05g
$1008.0 2025-03-21
Enamine
EN300-797345-1.0g
tert-butyl N-[3-(2-methylprop-2-enoyl)oxolan-3-yl]carbamate
2021672-74-0 95.0%
1.0g
$1200.0 2025-03-21
Enamine
EN300-797345-0.25g
tert-butyl N-[3-(2-methylprop-2-enoyl)oxolan-3-yl]carbamate
2021672-74-0 95.0%
0.25g
$1104.0 2025-03-21

Carbamic acid, N-[tetrahydro-3-(2-methyl-1-oxo-2-propen-1-yl)-3-furanyl]-, 1,1-dimethylethyl ester Related Literature

Additional information on Carbamic acid, N-[tetrahydro-3-(2-methyl-1-oxo-2-propen-1-yl)-3-furanyl]-, 1,1-dimethylethyl ester

Carbamic acid, N-[tetrahydro-3-(2-methyl-1-oxo-2-propen-1-yl)-3-furanyl]-, 1,1-dimethylethyl ester and CAS no. 2021672-74-0: A Comprehensive Overview

Carbamic acid, N-[tetrahydro-3-(2-methyl-1-oxo-2-propen-1-yl)-3-furanyl]-, 1,1-dimethylethyl ester, identified by the CAS number 2021672-74-0, represents a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its intricate molecular structure, has garnered attention due to its potential applications in the development of novel therapeutic agents and biochemical research. The unique combination of functional groups within its framework suggests a versatile reactivity that could be leveraged in various synthetic pathways.

The molecular architecture of this ester derivative is noteworthy, featuring a tetrahydro-furan ring fused with an acrylate moiety and a carbamate group. The presence of the 1,1-dimethylethyl (tert-butyl) ester group at the carbamic acid moiety enhances its stability and solubility profile, making it a promising candidate for further exploration in medicinal chemistry. Such structural features are often exploited to modulate bioactivity, solubility, and metabolic stability—key parameters in drug design.

In recent years, there has been a surge in research focused on heterocyclic compounds due to their diverse biological activities. The tetrahydro-furan scaffold is particularly interesting as it is prevalent in numerous natural products and bioactive molecules. For instance, derivatives of tetrahydro-furan have been investigated for their antimicrobial, anti-inflammatory, and even anticancer properties. The acrylate group in this compound introduces reactivity that could be useful for further derivatization via Michael additions or Diels-Alder reactions, expanding its synthetic utility.

The carbamate functionality is another critical aspect of this compound. Carbamates are well-known for their role as intermediates in the synthesis of pharmaceuticals and agrochemicals. They exhibit a broad spectrum of biological activities, including neuroprotective, anticonvulsant, and anti-inflammatory effects. The tert-butyl ester group not only stabilizes the carbamate but also influences its pharmacokinetic properties by reducing hydrolysis rates in vivo. This makes it an attractive moiety for designing drugs with improved bioavailability.

Recent advancements in computational chemistry have enabled more efficient virtual screening and molecular modeling studies. These techniques have been instrumental in identifying novel scaffolds with desired pharmacological profiles. In the context of CAS no. 2021672-74-0, computational studies could predict its binding interactions with biological targets such as enzymes or receptors. Such insights are crucial for rational drug design and can significantly accelerate the development process.

The synthesis of this compound presents an interesting challenge due to its complex structure. Traditional synthetic routes might involve multi-step sequences involving functional group transformations like alkylation, esterification, and cyclization. However, modern methodologies such as transition metal-catalyzed reactions or organocatalysis offer more streamlined approaches. For example, palladium-catalyzed cross-coupling reactions could be employed to construct the tetrahydro-furan ring efficiently. Additionally, organocatalytic asymmetric synthesis could be utilized to achieve high enantioselectivity if chiral derivatives are of interest.

The potential applications of Carbamic acid, N-[tetrahydro-3-(2-methyl-1-oxo-2-propen-1-yl)-3-furanyl]-, 1,1-dimethylethyl ester extend beyond pharmaceuticals into materials science and agrochemicals. Its structural motifs could inspire the design of novel polymers or liquid crystals with specific properties. Moreover, due to its reactivity at both the carbamate and acrylate positions, it could serve as a versatile building block for creating complex agrochemicals with enhanced efficacy and environmental safety profiles.

In conclusion, Carbamic acid, N-[tetrahydro-3-(2-methyl-1-oxo-2-propen-1-yl)-3-furanyl]-, 1,1-dimethylethyl ester (CAS no. 2021672-74-0) is a multifaceted compound with significant potential in various scientific domains. Its unique structural features offer opportunities for innovative synthetic strategies and applications in drug discovery as well as other industries. As research continues to uncover new methodologies for molecular construction and characterization, compounds like this are likely to play an increasingly important role in advancing scientific knowledge and technological innovation.

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